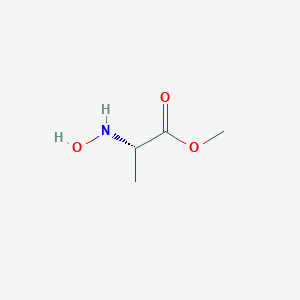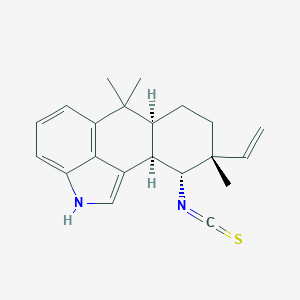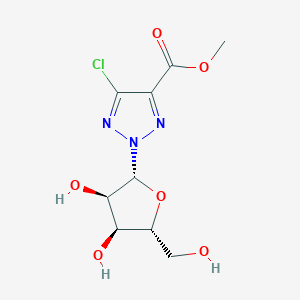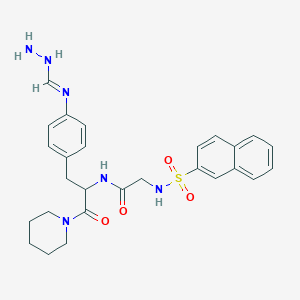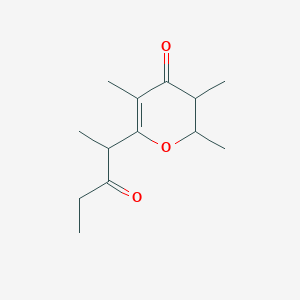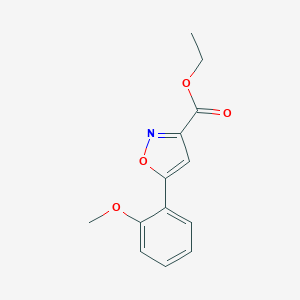![molecular formula C8H10N4 B024987 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-79-4](/img/structure/B24987.png)
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine, also known as TMTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. TMTP is a pyrazine derivative that contains a triazole ring, which makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Mechanism Of Action
The mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of other enzymes, such as xanthine oxidase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory activity, which may be beneficial for the treatment of a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its versatility as a scaffold for the synthesis of new compounds. Its triazole ring allows for the introduction of a variety of functional groups, which can be used to modify its biological activity. However, one limitation of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine. One area of focus is the synthesis of new compounds based on the 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold, with the goal of identifying novel antimicrobial, anti-inflammatory, and neuroprotective agents. Another area of focus is the elucidation of the mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, which could lead to a better understanding of their biological activity. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, in order to determine their potential as therapeutic agents.
Synthesis Methods
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The resulting intermediate is then treated with trimethylorthoformate and hydrochloric acid to yield 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine.
Scientific Research Applications
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in drug development. It has been shown to have antibacterial, antifungal, and antiviral activity, making it a promising scaffold for the synthesis of new antimicrobial agents. Additionally, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
19848-79-4 |
|---|---|
Product Name |
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5,8-trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)8-11-10-7(3)12(5)8/h4H,1-3H3 |
InChI Key |
ULDJCCFAPSOGGD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
Canonical SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
synonyms |
3,5,8-Trimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



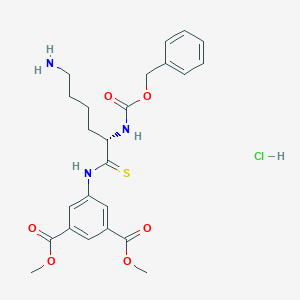
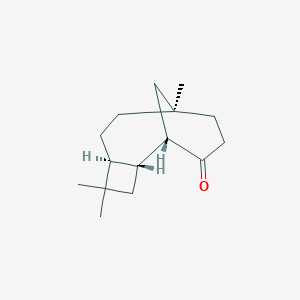

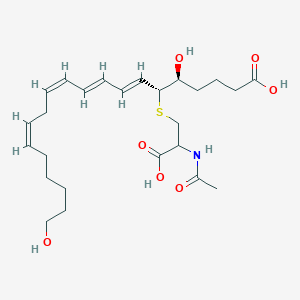
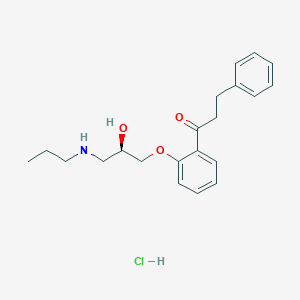
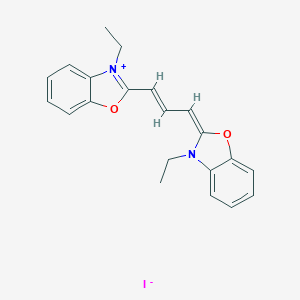
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

